molecular formula C33H34O2P2 B1149357 1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE CAS No. 197252-01-0

1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE

Cat. No.: B1149357
CAS No.: 197252-01-0
M. Wt: 524.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE is a chiral phosphine ligand known for its unique spirocyclic structure. This compound is of significant interest in asymmetric synthesis and catalysis due to its ability to induce high enantioselectivity in various chemical reactions. The spirocyclic framework provides a rigid and well-defined chiral environment, making it an excellent candidate for use in enantioselective transformations.

Properties

CAS No.

197252-01-0

Molecular Formula

C33H34O2P2

Molecular Weight

524.57

Origin of Product

United States

Preparation Methods

The synthesis of 1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of spiro[4.4]nonane-1,6-diol, which serves as the core structure.

    Phosphorylation: The diol is then subjected to phosphorylation using diphenylphosphine chloride in the presence of a base such as triethylamine. This step introduces the diphenylphosphino groups at the 1 and 6 positions of the spirocyclic framework.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired chiral phosphine ligand in high purity.

Chemical Reactions Analysis

1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups under appropriate conditions.

    Coordination: As a ligand, it forms coordination complexes with transition metals, which are crucial in catalysis.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, nucleophiles for substitution, and transition metal salts for coordination. The major products formed from these reactions are phosphine oxides, substituted phosphines, and metal-phosphine complexes, respectively.

Scientific Research Applications

1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound’s chiral environment is exploited in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of chiral drugs and therapeutic agents, where enantioselectivity is crucial for efficacy and safety.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is required.

Mechanism of Action

The mechanism by which 1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE exerts its effects is primarily through its role as a chiral ligand. It coordinates with transition metals to form chiral metal complexes, which then catalyze enantioselective reactions. The spirocyclic structure provides a rigid and well-defined chiral environment, enhancing the selectivity and efficiency of the catalytic process. The molecular targets and pathways involved include various transition metal-catalyzed transformations, where the ligand influences the stereochemical outcome of the reaction.

Comparison with Similar Compounds

1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE can be compared with other chiral phosphine ligands such as:

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): BINAP is another widely used chiral ligand known for its high enantioselectivity in asymmetric catalysis. the spirocyclic structure of this compound provides a more rigid chiral environment.

    2,2’-Bis(dicyclohexylphosphino)-6,6’-dimethyl-1,1’-biphenyl (BICEP): BICEP is effective in inducing enantioselectivity but lacks the unique spirocyclic framework that offers additional steric control in this compound.

The uniqueness of this compound lies in its spirocyclic structure, which provides a distinct chiral environment that enhances its performance in asymmetric catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.